molecular formula C27H43N3O5 B12344356 (2S)-6-acetamido-2-(phenoxycarbonylamino)hexanoic acid;N-cyclohexylcyclohexanamine

(2S)-6-acetamido-2-(phenoxycarbonylamino)hexanoic acid;N-cyclohexylcyclohexanamine

Cat. No.: B12344356
M. Wt: 489.6 g/mol
InChI Key: TYVGDIPAFCYLAG-ZOWNYOTGSA-N
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Description

(2S)-6-acetamido-2-(phenoxycarbonylamino)hexanoic acid;N-cyclohexylcyclohexanamine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetamido group, a phenoxycarbonylamino group, and a hexanoic acid backbone, combined with N-cyclohexylcyclohexanamine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-6-acetamido-2-(phenoxycarbonylamino)hexanoic acid;N-cyclohexylcyclohexanamine typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. One common method involves the use of protecting groups such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) to protect the amino groups during the synthesis . The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques can help in identifying the most efficient reaction conditions and catalysts for the synthesis . Additionally, purification methods such as crystallization, chromatography, and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(2S)-6-acetamido-2-(phenoxycarbonylamino)hexanoic acid;N-cyclohexylcyclohexanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids and bases (e.g., hydrochloric acid, sodium hydroxide), and catalysts (e.g., palladium on carbon, platinum oxide). The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the desired products with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of (2S)-6-acetamido-2-(phenoxycarbonylamino)hexanoic acid;N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Properties

Molecular Formula

C27H43N3O5

Molecular Weight

489.6 g/mol

IUPAC Name

(2S)-6-acetamido-2-(phenoxycarbonylamino)hexanoic acid;N-cyclohexylcyclohexanamine

InChI

InChI=1S/C15H20N2O5.C12H23N/c1-11(18)16-10-6-5-9-13(14(19)20)17-15(21)22-12-7-3-2-4-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-4,7-8,13H,5-6,9-10H2,1H3,(H,16,18)(H,17,21)(H,19,20);11-13H,1-10H2/t13-;/m0./s1

InChI Key

TYVGDIPAFCYLAG-ZOWNYOTGSA-N

Isomeric SMILES

CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(=O)NCCCCC(C(=O)O)NC(=O)OC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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